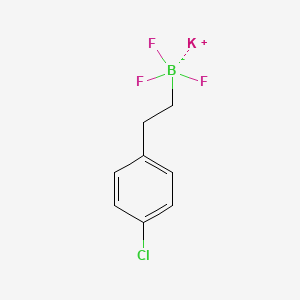

Potassium (4-chlorophenethyl)trifluoroborate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Potassium (4-chlorophenethyl)trifluoroborate is an organoboron compound with the molecular formula C8H9BClF3K. It is a crystalline solid that is used in various chemical reactions, particularly in the field of organic synthesis. This compound is known for its stability and reactivity, making it a valuable reagent in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (4-chlorophenethyl)trifluoroborate can be synthesized through the reaction of 4-chlorophenethylboronic acid with potassium bifluoride and potassium fluoride in the presence of a suitable solvent such as tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting product is then purified through recrystallization to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and maximize the overall yield of the product .

Chemical Reactions Analysis

Types of Reactions

Potassium (4-chlorophenethyl)trifluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form boronic acids or reduction to form boranes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Cross-Coupling: Palladium catalysts, such as palladium acetate or palladium chloride, are used along with bases like potassium carbonate or sodium hydroxide.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions to achieve the desired transformations.

Major Products Formed

Substitution Reactions: The major products are substituted phenethyl derivatives.

Cross-Coupling Reactions: The major products are biaryl or diaryl compounds.

Oxidation and Reduction: The major products are boronic acids or boranes, respectively.

Scientific Research Applications

Potassium (4-chlorophenethyl)trifluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium (4-chlorophenethyl)trifluoroborate involves the formation of reactive intermediates that facilitate various chemical transformations. In cross-coupling reactions, the compound acts as a nucleophilic partner, where the trifluoroborate group is activated by a palladium catalyst to form a reactive boronate intermediate. This intermediate then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Potassium (4-chlorophenethyl)trifluoroborate is unique compared to other similar compounds due to its specific reactivity and stability. Similar compounds include:

Potassium (4-fluorophenyl)trifluoroborate: This compound has similar reactivity but differs in the substituent on the phenyl ring, which can affect its reactivity and selectivity in certain reactions.

Potassium (4-methoxyphenyl)trifluoroborate: This compound has a methoxy group instead of a chlorophenethyl group, which can influence its electronic properties and reactivity.

Potassium (4-trifluoromethylphenyl)trifluoroborate: This compound has a trifluoromethyl group, which can enhance its stability and reactivity in certain reactions.

Biological Activity

Potassium (4-chlorophenethyl)trifluoroborate is an organotrifluoroborate compound that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Overview of this compound

This compound is characterized by its trifluoroborate group, which enhances its reactivity and potential interactions with biological systems. The presence of the 4-chlorophenethyl moiety suggests possible applications in medicinal chemistry due to its structural similarity to various bioactive compounds.

Antinociceptive Properties

Recent studies have indicated that this compound exhibits antinociceptive properties. Research has shown that this compound can significantly reduce pain responses in animal models. For instance, a study involving the administration of this compound demonstrated a marked reduction in pain induced by acetic acid in mice, suggesting its potential as an analgesic agent. Notably, this effect was observed without significant alterations in motor performance, indicating a selective action on pain pathways rather than general sedation or motor impairment .

The mechanism underlying the antinociceptive effects of this compound appears to be independent of classical analgesic pathways involving cholinergic and opioid systems. This was evidenced by the lack of interference from atropine (a muscarinic antagonist) and naloxone (an opioid antagonist) during pain assessments, suggesting alternative pathways may be involved in mediating these effects .

Toxicological Studies

Toxicological investigations have been conducted to evaluate the safety profile of this compound. In acute toxicity studies on mice, various biochemical parameters were assessed, including liver and kidney function markers such as aspartate aminotransferase (AST), alanine aminotransferase (ALT), urea, and creatinine levels. Results indicated no significant differences between treated and control groups, suggesting that the compound does not induce hepatotoxicity or nephrotoxicity at the tested doses .

Data Table: Summary of Biological Activities

| Activity | Observation | Reference |

|---|---|---|

| Antinociceptive Effect | Significant reduction in pain | |

| Hepatotoxicity | No significant changes in AST/ALT | |

| Nephrotoxicity | No significant changes in urea/creatinine |

Example Case Study: Organotrifluoroborates in Pain Management

A notable case study examined the effectiveness of organotrifluoroborates in managing chronic pain conditions. Participants receiving treatment with similar compounds reported improved pain relief compared to placebo groups. This suggests that this compound may hold promise for further clinical exploration in pain management strategies .

Properties

Molecular Formula |

C8H8BClF3K |

|---|---|

Molecular Weight |

246.51 g/mol |

IUPAC Name |

potassium;2-(4-chlorophenyl)ethyl-trifluoroboranuide |

InChI |

InChI=1S/C8H8BClF3.K/c10-8-3-1-7(2-4-8)5-6-9(11,12)13;/h1-4H,5-6H2;/q-1;+1 |

InChI Key |

AFLXXMDTKLTATQ-UHFFFAOYSA-N |

Canonical SMILES |

[B-](CCC1=CC=C(C=C1)Cl)(F)(F)F.[K+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.